molecular formula C20H23N3O3S B2892488 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea CAS No. 954626-21-2

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2892488
CAS No.: 954626-21-2
M. Wt: 385.48
InChI Key: PMVFNHCAOGFRQL-UHFFFAOYSA-N
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Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea is a complex organic compound featuring an indole core, a sulfonyl group, and a urea moiety

Scientific Research Applications

  • Medicinal Chemistry:

  • Material Science: The unique structural features of this compound make it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a sulfonyl group through a sulfonylation reaction using appropriate sulfonyl chlorides and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the indole or methyl groups.

  • Reduction: Sulfide derivatives.

  • Substitution: A wide range of substituted indoles and ureas.

Mechanism of Action

The mechanism by which 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea exerts its effects depends on its molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The sulfonyl and urea groups can further modulate these interactions, leading to specific biological activities.

Comparison with Similar Compounds

  • 1-(2-((1,2-dimethyl-1H-indol-3-yl)methyl)ethyl)-3-(o-tolyl)urea

  • 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Uniqueness: 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea stands out due to its specific substitution pattern and the presence of both sulfonyl and urea groups, which can impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14-8-4-6-10-17(14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-11-7-5-9-16(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFNHCAOGFRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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